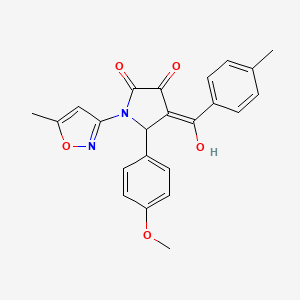

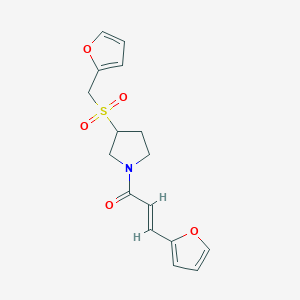

![molecular formula C8H12INO2 B2827999 3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one CAS No. 2230807-82-4](/img/structure/B2827999.png)

3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

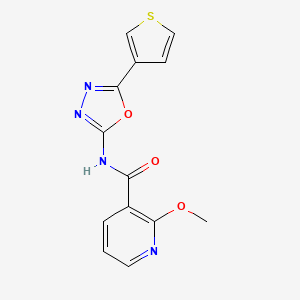

The compound “3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one” belongs to a class of organic compounds known as azabicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclic structure that is made up of a nine-member ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonanes is characterized by a nine-member ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The specific structure of “this compound” would include an iodomethyl group at the 3-position, an oxygen atom at the 4-position, and a ketone group at the 8-position .Chemical Reactions Analysis

The chemical reactions of azabicyclo[3.3.1]nonanes would depend on the specific functionalities present in the molecule . For “this compound”, reactions could involve the iodomethyl group, the oxygen atom, or the ketone group .Applications De Recherche Scientifique

Synthesis and Structural Studies

This compound and its derivatives have been extensively studied for their synthesis and structural properties. For example, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones have been prepared through regio- and diastereoselective condensation, followed by regioselective and stereospecific iodolactonization (Ehsan Ullah et al., 2005). These structural studies are crucial for understanding the molecular configuration and potential applications in various fields, including medicinal chemistry and material science.

Antimicrobial Activity

Another significant area of research involves investigating the antimicrobial properties of derivatives. Libraries of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes have been synthesized and screened for in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. These studies have led to the identification of lead molecules demonstrating promising antimicrobial profiles (P. Parthiban et al., 2010).

Catalysis and Oxidation Processes

Research also extends to catalysis, particularly in the oxidation of alcohols to aldehydes and ketones. An Fe(NO3)3·9H2O/9-azabicyclo[3.3.1]nonan-N-oxyl catalyst system has been reported for the efficient aerobic oxidation of a broad range of alcohols at room temperature with ambient air as the oxidant (Lianyue Wang et al., 2016). This highlights the compound's utility in green chemistry applications by facilitating environmentally friendly oxidation processes.

Structural and Conformational Analysis

The conformational behavior of 3-azabicyclo[3.3.1]nonane derivatives has been a subject of interest, with studies using molecular mechanics calculations and NMR spectroscopy to understand their structural dynamics. These findings provide insights into the preferred conformational states and are critical for designing molecules with specific chemical and physical properties (M. Arias-Pérez et al., 1997).

Polymer Synthesis

Furthermore, the compound's framework has been explored in the context of polymer synthesis, demonstrating the potential for creating novel polymeric materials. The polymerization of 1-aza-3-oxabicyclo[3.3.1]nonan-2-one under certain conditions has shown the feasibility of ring-opening polymerization, which is significant for developing new polymer classes with unique properties (H. K. Hall et al., 1980).

Propriétés

IUPAC Name |

3-(iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c9-3-7-5-10-4-6(12-7)1-2-8(10)11/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDXSAYPXIZUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CC1OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

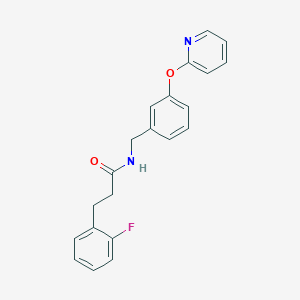

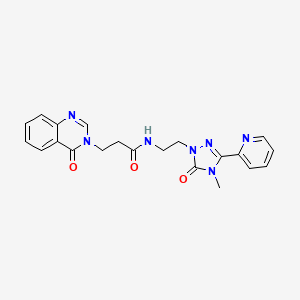

![2-{1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827921.png)

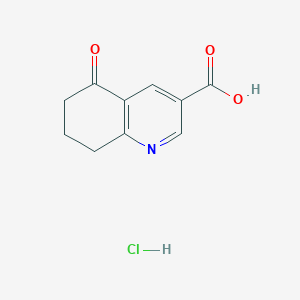

![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)

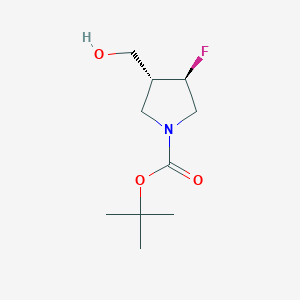

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B2827936.png)